6-chloro-N-(3-phenylpropyl)imidazo[1,2-a]pyridine-2-carboxamide
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Overview
Description
6-chloro-N-(3-phenylpropyl)imidazo[1,2-a]pyridine-2-carboxamide is a compound belonging to the imidazo[1,2-a]pyridine class, which is known for its wide range of applications in medicinal chemistry. This compound is particularly interesting due to its potential therapeutic properties and its structural uniqueness, which allows it to interact with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(3-phenylpropyl)imidazo[1,2-a]pyridine-2-carboxamide typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization and chlorination steps. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures is essential to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-(3-phenylpropyl)imidazo[1,2-a]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
6-chloro-N-(3-phenylpropyl)imidazo[1,2-a]pyridine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial or antiviral agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-chloro-N-(3-phenylpropyl)imidazo[1,2-a]pyridine-2-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes or proteins, thereby disrupting essential biological pathways. For example, it may inhibit bacterial enzymes involved in cell wall synthesis, leading to antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific application and the organism being studied.
Comparison with Similar Compounds
Similar Compounds
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides: Known for their anti-tuberculosis activity.
Imidazo[1,2-a]pyridine derivatives: Various derivatives have been studied for their pharmacological properties.
Uniqueness
6-chloro-N-(3-phenylpropyl)imidazo[1,2-a]pyridine-2-carboxamide stands out due to its specific structural features, such as the presence of a chlorine atom and a phenylpropyl group, which contribute to its unique biological activity and potential therapeutic applications .
Properties
Molecular Formula |
C17H16ClN3O |
---|---|
Molecular Weight |
313.8 g/mol |
IUPAC Name |
6-chloro-N-(3-phenylpropyl)imidazo[1,2-a]pyridine-2-carboxamide |
InChI |
InChI=1S/C17H16ClN3O/c18-14-8-9-16-20-15(12-21(16)11-14)17(22)19-10-4-7-13-5-2-1-3-6-13/h1-3,5-6,8-9,11-12H,4,7,10H2,(H,19,22) |
InChI Key |
AQBBZGIKONNRGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)C2=CN3C=C(C=CC3=N2)Cl |
Origin of Product |
United States |
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